An In-Depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: Properties, Structure, and Synthesis
An In-Depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: Properties, Structure, and Synthesis
Introduction: The pyrazinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and functional materials. Its unique electronic and structural properties make it a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of a specific derivative, 5-Methoxypyrazin-2(1H)-one, designed for researchers, scientists, and professionals in the field. We will delve into its fundamental chemical properties, structural features, a validated synthesis protocol with mechanistic insights, and its broader significance in scientific research.
Core Chemical and Physical Properties
5-Methoxypyrazin-2(1H)-one is a substituted pyrazinone, a class of compounds recognized for its utility in synthetic chemistry. The physicochemical properties of this molecule are essential for its handling, characterization, and application in experimental settings. Key identifying and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-1,2-dihydropyrazin-2-one | Guidechem[1] |
| Synonyms | 5-METHOXY-2(1H)-PYRAZINONE, 2(1H)-Pyrazinone, 5-methoxy- | Guidechem[1] |
| CAS Number | 134510-06-8 | Guidechem[1], Alchem Pharmtech[2] |
| Molecular Formula | C₅H₆N₂O₂ | Guidechem[1] |
| Molecular Weight | 126.115 g/mol | Guidechem[1] |
| Canonical SMILES | COC1=CNC(=O)C=N1 | Guidechem[1] |
| Predicted pKa | 10.62 ± 0.40 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |
| Topological Polar Surface Area | 50.7 Ų | Guidechem[1] |
| Rotatable Bond Count | 1 | Guidechem[1] |
Molecular Structure and Elucidation
The structure of 5-Methoxypyrazin-2(1H)-one consists of a six-membered dihydropyrazine ring containing two nitrogen atoms, functionalized with a methoxy group at the C5 position and a ketone group at the C2 position. The presence of the N-H proton and the adjacent carbonyl group gives it an amide character, which is crucial to its chemical reactivity and potential for hydrogen bonding. The molecule exists in a planar conformation, which influences its packing in the solid state and its interaction with biological targets.
Synthesis Protocol: From 2-Amino-5-methoxypyrazine
Principle and Mechanistic Rationale: A robust and common method for the synthesis of 2(1H)-pyrazinones is the acidic hydrolysis of the corresponding 2-aminopyrazine precursor. The synthesis route for 5-Methoxypyrazin-2(1H)-one initiates from 5-Methoxypyrazin-2-amine.[1][3] The mechanism involves the protonation of the ring nitrogen, which enhances the electrophilicity of the C2 carbon. This facilitates a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia yield the final pyrazinone product. The use of a strong acid and heat is critical to drive the reaction to completion.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-Methoxypyrazin-2-amine (CAS 54013-07-9) in a 3M aqueous solution of hydrochloric acid (HCl). The volume should be sufficient to fully dissolve the starting material upon gentle warming.
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Heating and Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Allow the reaction to proceed for 4-6 hours or until the starting material is no longer visible on TLC.
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Cooling and Neutralization: After completion, remove the heat source and allow the flask to cool to room temperature, followed by further cooling in an ice bath. Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7. The product may begin to precipitate during this step.
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Product Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is dictated by the product's solubility.
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Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 5-Methoxypyrazin-2(1H)-one.
Spectroscopic Characterization Framework
Unambiguous structural confirmation is paramount. While experimental data for this specific compound is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from closely related analogs like 2-Hydroxy-5-methylpyrazine.[4][5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. A singlet for the methoxy (-OCH₃) protons should appear in the upfield region (~3.8-4.0 ppm). Two singlets or doublets corresponding to the two protons on the pyrazinone ring (H-3 and H-6) would be observed in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton will also be present, typically in the downfield region (>10 ppm), and its position can be solvent-dependent.
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¹³C NMR Spectroscopy: The carbon spectrum will provide key information. The carbonyl carbon (C-2) is expected to be the most downfield signal (~155-160 ppm). The carbon attached to the methoxy group (C-5) would also be significantly downfield (~140-150 ppm). The methoxy carbon itself will appear upfield (~55-60 ppm), along with the other two ring carbons (C-3 and C-6) resonating in the 125-135 ppm range.[4]
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Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of specific functional groups. A broad absorption band between 3200-3400 cm⁻¹ is characteristic of the N-H stretch. A strong, sharp peak around 1650 cm⁻¹ corresponds to the C=O stretch of the amide group.[5] Additionally, C-O stretching vibrations for the methoxy group are expected in the 1200-1300 cm⁻¹ region.
Applications and Research Significance
Methoxypyrazines are a well-studied class of compounds, known for being potent aroma agents in various plants, vegetables, and wines, often contributing "green" or "earthy" notes.[6][7][8] This natural occurrence implies an inherent biological activity and established biosynthetic pathways that are of great interest to food chemists and biologists.
In the context of drug discovery, the pyrazinone core is a valuable pharmacophore. For instance, modified pyrazinone structures have been investigated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an important target in cardiovascular and erectile dysfunction therapies.[9] The structural features of 5-Methoxypyrazin-2(1H)-one—specifically its hydrogen bond donors and acceptors, and sites for further chemical modification—make it an attractive starting material or fragment for the synthesis of larger, more complex molecules for screening in various therapeutic areas, including oncology and infectious diseases.[10] Its role as a synthetic intermediate allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.
Conclusion
5-Methoxypyrazin-2(1H)-one is a heterocyclic compound with well-defined chemical properties and a straightforward synthetic route. Its structure, featuring a reactive pyrazinone core and a methoxy substituent, makes it a compound of interest for both fundamental chemical research and as a building block in the development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a modern research setting.
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